molecular formula C30H29N5O4S2 B11547064 2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazole

2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazole

Cat. No.: B11547064
M. Wt: 587.7 g/mol
InChI Key: FWKDCNDSFUVKCN-UHFFFAOYSA-N
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Description

“2-[3-(2,5-DIMETHYLPHENYL)-5-(3-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-THIAZOLE” is a complex organic compound that features a combination of pyrazole, thiazole, and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the pyrazole ring, the thiazole ring, and the sulfonyl group attachment. Typical synthetic routes might include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Formation of the Thiazole Ring: This can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Attachment of the Sulfonyl Group: This step might involve the reaction of the intermediate compound with sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the pyrazole or thiazole rings.

    Reduction: Reduction reactions could target the nitro group, converting it to an amine.

    Substitution: Various substitution reactions could occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic or nucleophilic reagents depending on the specific substitution reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it could be studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicinal chemistry, the compound might be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In industry, it could be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

  • **2-[3-(2,5-DIMETHYLPHENYL)-5-(3-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE
  • **2-[3-(2,5-DIMETHYLPHENYL)-5-(3-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-IMIDAZOLE

Uniqueness

The uniqueness of “2-[3-(2,5-DIMETHYLPHENYL)-5-(3-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-THIAZOLE” lies in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C30H29N5O4S2

Molecular Weight

587.7 g/mol

IUPAC Name

2-[5-(2,5-dimethylphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]-4-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazole

InChI

InChI=1S/C30H29N5O4S2/c1-20-8-9-21(2)26(16-20)27-18-29(23-6-5-7-24(17-23)35(36)37)34(32-27)30-31-28(19-40-30)22-10-12-25(13-11-22)41(38,39)33-14-3-4-15-33/h5-13,16-17,19,29H,3-4,14-15,18H2,1-2H3

InChI Key

FWKDCNDSFUVKCN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])C4=NC(=CS4)C5=CC=C(C=C5)S(=O)(=O)N6CCCC6

Origin of Product

United States

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